molecular formula C12H9IO2 B3057870 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester CAS No. 85864-85-3

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester

Cat. No.: B3057870
CAS No.: 85864-85-3
M. Wt: 312.1 g/mol
InChI Key: ZGAWXLWANVSZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester is an organic compound with the molecular formula C12H9IO2. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an iodine atom at the 8th position and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester can be synthesized through a multi-step process:

    Iodination: The iodination of 1-naphthalenecarboxylic acid can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. This introduces the iodine atom at the 8th position.

    Esterification: The iodinated naphthalenecarboxylic acid is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Various substituted naphthalenecarboxylic acid derivatives.

    Reduction: 1-Naphthalenecarboxylic acid, 8-iodo-, methanol.

    Oxidation: 1-Naphthalenecarboxylic acid, 8-iodo-.

Scientific Research Applications

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester involves its interaction with various molecular targets. The iodine atom and ester functional group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarboxylic acid: Lacks the iodine atom and ester group, making it less reactive in certain substitution and esterification reactions.

    2-Naphthalenecarboxylic acid: Has the carboxylic acid group at a different position, leading to different reactivity and applications.

    1-Naphthoyl chloride: Contains a chloride group instead of an ester, used in acylation reactions.

Uniqueness

1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester is unique due to the presence of both the iodine atom and the methyl ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

IUPAC Name

methyl 8-iodonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAWXLWANVSZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385005
Record name 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85864-85-3
Record name 1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 2
Reactant of Route 2
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 3
Reactant of Route 3
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 4
Reactant of Route 4
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 5
Reactant of Route 5
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester
Reactant of Route 6
1-Naphthalenecarboxylic acid, 8-iodo-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.